molecular formula C13H8N4O3S B2400887 (Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide CAS No. 1356817-69-0

(Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide

Cat. No.: B2400887
CAS No.: 1356817-69-0
M. Wt: 300.29
InChI Key: HRLGPNBGRXGVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide is a compound that belongs to the class of enamides, which are known for their diverse biological activities. This compound features a thiazole ring, a cyano group, and a nitrophenyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with cyano

Properties

IUPAC Name

(Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3S/c14-6-9(12(15)18)4-10-7-21-13(16-10)8-2-1-3-11(5-8)17(19)20/h1-5,7H,(H2,15,18)/b9-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLGPNBGRXGVSH-WTKPLQERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)C=C(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)/C=C(/C#N)\C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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